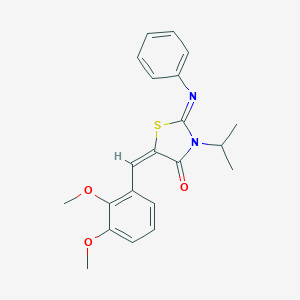
5-(2,3-Dimethoxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-Dimethoxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one, commonly known as DMIT, is a synthetic compound that has been studied for its potential therapeutic applications in various fields.
Mecanismo De Acción
DMIT exerts its therapeutic effects through various mechanisms of action. In cancer research, DMIT induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. In inflammation research, DMIT inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB pathway. In neurodegenerative disease research, DMIT reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
DMIT has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, DMIT inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, DMIT reduces inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. In neurodegenerative disease research, DMIT has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMIT has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, one limitation of DMIT is its poor solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
For DMIT research include exploring its therapeutic potential in other diseases, optimizing its chemical structure, and investigating its mechanism of action in more detail.
Métodos De Síntesis
DMIT can be synthesized by the reaction between 2,3-dimethoxybenzaldehyde and isatin in the presence of thiosemicarbazide and glacial acetic acid. The reaction mixture is then refluxed in ethanol to obtain the desired compound.
Aplicaciones Científicas De Investigación
DMIT has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, DMIT has been shown to inhibit the growth of cancer cells by inducing apoptosis. Inflammation research has demonstrated that DMIT has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, DMIT has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
Nombre del producto |
5-(2,3-Dimethoxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C21H22N2O3S |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H22N2O3S/c1-14(2)23-20(24)18(27-21(23)22-16-10-6-5-7-11-16)13-15-9-8-12-17(25-3)19(15)26-4/h5-14H,1-4H3/b18-13+,22-21? |
Clave InChI |
MADKLKNSKZCTRI-CTNAHEIOSA-N |
SMILES isomérico |
CC(C)N1C(=O)/C(=C\C2=C(C(=CC=C2)OC)OC)/SC1=NC3=CC=CC=C3 |
SMILES |
CC(C)N1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=NC3=CC=CC=C3 |
SMILES canónico |
CC(C)N1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-N-(5-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B298278.png)
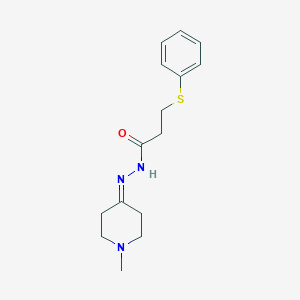
![N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B298280.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide](/img/structure/B298281.png)
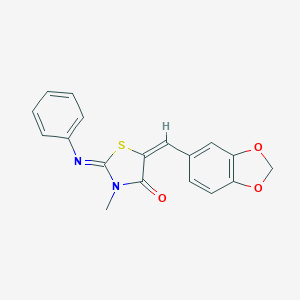
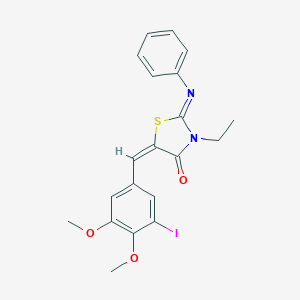
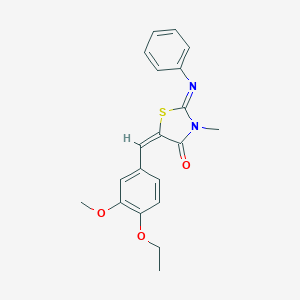
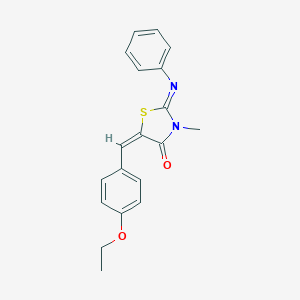
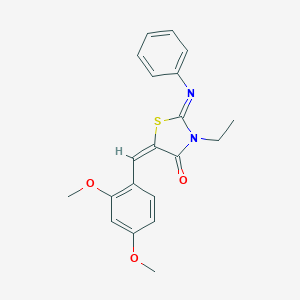
![3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298294.png)
![[4-({3-Isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetonitrile](/img/structure/B298295.png)
![(5Z)-2-(4-chloroanilino)-5-[(5-chlorothiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298298.png)
![3-(4-chlorophenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B298300.png)
![3-(4-methoxyphenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B298301.png)